molecular formula C19H25NO3S2 B4765614 5-(4-butoxy-3-ethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

5-(4-butoxy-3-ethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4765614
M. Wt: 379.5 g/mol
InChI Key: GHNASAUBAINOPZ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-butoxy-3-ethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The exact mechanism of action of 5-(4-butoxy-3-ethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of various enzymes and proteins involved in cell proliferation and survival pathways. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
5-(4-butoxy-3-ethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been found to possess significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to possess significant antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(4-butoxy-3-ethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is its significant biological activity, making it a potential candidate for the development of new drugs. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of 5-(4-butoxy-3-ethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Another potential direction is the study of the mechanism of action of this compound and its interactions with various enzymes and proteins involved in cell proliferation and survival pathways. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives is also an area of future research.

Scientific Research Applications

5-(4-butoxy-3-ethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anticancer, antimicrobial, and antiviral activities. This compound has also been studied for its potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(5Z)-5-[(4-butoxy-3-ethoxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S2/c1-5-7-10-23-15-9-8-14(11-16(15)22-6-2)12-17-18(21)20(13(3)4)19(24)25-17/h8-9,11-13H,5-7,10H2,1-4H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNASAUBAINOPZ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-butoxy-3-ethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
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5-(4-butoxy-3-ethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
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5-(4-butoxy-3-ethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
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5-(4-butoxy-3-ethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
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5-(4-butoxy-3-ethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(4-butoxy-3-ethoxybenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one

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